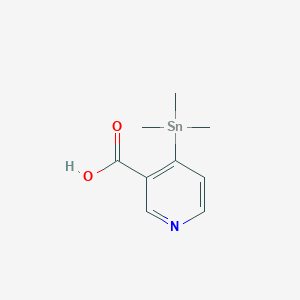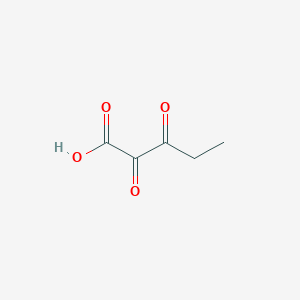
Copper;krypton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper (Cu): is a reddish-brown metal known for its high thermal and electrical conductivity. It is widely used in electrical wiring, plumbing, and various industrial applications. Krypton (Kr) is a colorless, odorless noble gas that is chemically inert under most conditions. It is used in lighting, photography, and as an insulating gas in windows.
Vorbereitungsmethoden
Copper
Synthetic Routes and Reaction Conditions: Copper is typically extracted from its ores, such as chalcopyrite (CuFeS₂), through a series of chemical reactions including roasting, smelting, and electrorefining.
Industrial Production Methods: The primary industrial method for producing copper involves the pyrometallurgical process, which includes concentrating the ore, roasting, smelting, converting, and refining.
Krypton
Synthetic Routes and Reaction Conditions: Krypton is obtained as a byproduct of the fractional distillation of liquid air.
Industrial Production Methods: The industrial production of krypton involves the separation of air into its components using cryogenic distillation, followed by the extraction of krypton from the remaining gases.
Analyse Chemischer Reaktionen
Copper
Oxidation: Copper reacts with oxygen to form copper(I) oxide (Cu₂O) and copper(II) oxide (CuO).
Reduction: Copper(II) oxide can be reduced to copper metal using hydrogen or carbon monoxide.
Substitution: Copper can undergo substitution reactions with halogens to form copper halides, such as copper(II) chloride (CuCl₂).
Krypton
Reactivity: Krypton is chemically inert and does not readily form compounds. under extreme conditions, it can form compounds such as krypton difluoride (KrF₂).
Wissenschaftliche Forschungsanwendungen
Copper
Chemistry: Copper is used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biology: Copper is an essential trace element in living organisms, playing a role in enzymes and electron transport chains.
Medicine: Copper-based compounds are used in antimicrobial agents and as contrast agents in medical imaging.
Industry: Copper is widely used in electrical wiring, plumbing, and the production of alloys such as bronze and brass.
Krypton
Chemistry: Krypton is used in the study of noble gas compounds and in the calibration of scientific instruments.
Biology: Krypton has limited biological applications due to its inert nature.
Medicine: Krypton is used in some types of medical imaging and as an anesthetic in certain specialized procedures.
Industry: Krypton is used in lighting (e.g., krypton gas-filled bulbs), photography, and as an insulating gas in double-pane windows.
Wirkmechanismus
Copper
Molecular Targets and Pathways: Copper ions can interact with proteins and enzymes, affecting their structure and function. Copper plays a role in redox reactions and electron transport in biological systems.
Krypton
Molecular Targets and Pathways: Due to its inert nature, krypton does not have significant interactions with biological molecules. Its primary use is in physical applications rather than chemical or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Copper
Similar Compounds: Other transition metals such as silver (Ag) and gold (Au) share similar properties with copper, including high conductivity and malleability.
Uniqueness: Copper’s combination of high electrical conductivity, thermal conductivity, and antimicrobial properties makes it unique among transition metals.
Krypton
Similar Compounds: Other noble gases such as argon (Ar) and xenon (Xe) share similar inert properties with krypton.
Uniqueness: Krypton’s specific applications in lighting and insulation, as well as its ability to form compounds under extreme conditions, distinguish it from other noble gases.
Eigenschaften
| 173395-13-6 | |
Molekularformel |
CuKr |
Molekulargewicht |
147.34 g/mol |
IUPAC-Name |
copper;krypton |
InChI |
InChI=1S/Cu.Kr |
InChI-Schlüssel |
DYDGJQYBDVSHSD-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Kr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

silane](/img/structure/B14263461.png)

![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
